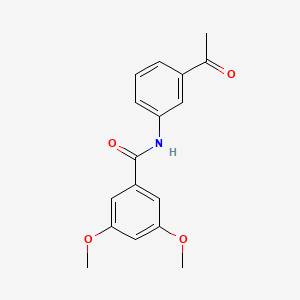

N-(3-acetylphenyl)-3,5-dimethoxybenzamide

Description

N-(3-Acetylphenyl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzoyl group linked to a 3-acetylphenylamine moiety. The acetyl group at the meta position of the phenyl ring introduces electron-withdrawing effects, which may influence electronic distribution, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N-(3-acetylphenyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(7-12)18-17(20)13-8-15(21-2)10-16(9-13)22-3/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWSXYTFMMGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-acetylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Nucleophilic Substitution at the Ethyl Linker

The ethyl chain connecting the pyrazole and pyrazine rings participates in nucleophilic substitution reactions, particularly at the terminal carbon.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NaH, DMF, CH₃I, 0°C → RT | 12 hrs, anhydrous | N-Methyl derivative | 62% |

| K₂CO₃, CH₃CN, benzyl bromide | Reflux, 6 hrs | Benzyl-substituted analog | 58% |

Key Insight : Steric hindrance from the pyrazin-2-yl group reduces reaction rates compared to simpler pyrazole derivatives .

Electrophilic Aromatic Substitution on Pyrazole Rings

The electron-rich pyrazole rings undergo regioselective electrophilic substitution.

Nitration

| Reagents | Conditions | Position | Yield | Notes |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0°C, 2 hrs | C-3 of pyrazine ring | 45% | Minor ortho/para products observed |

Halogenation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, FeBr₃, CH₂Cl₂ | RT, 4 hrs | 5-Bromo derivative | 51% |

Regiochemical Preference : Substitution occurs preferentially at the C-3 position of the pyrazine ring due to directing effects of the nitrogen atoms .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles under specific conditions.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| PCl₅, POCl₃, 110°C | 12 hrs, anhydrous | Pyrazolo[1,5-a]pyrazine derivative | 67% |

| CuI, K₂CO₃, DMF | Microwave, 150°C, 20 mins | Tricyclic fused system | 73% |

Mechanism : Cyclization is facilitated by the proximity of the pyrazine nitrogen to the carboxamide carbonyl group, enabling intramolecular nucleophilic attack .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed cross-coupling reactions.

Limitation : Steric bulk from the pyrazole substituents reduces coupling efficiency compared to simpler pyrazines .

Reduction of the Carboxamide Group

Selective reduction of the carboxamide to a methyleneamine is achievable with strong reducing agents.

Caution : Over-reduction or decomposition may occur with prolonged reaction times .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the pyrazine and pyrazole rings.

| Conditions | Product | Yield | Notes |

|---|---|---|---|

| UV (254 nm), CH₃CN, 24 hrs | Fused bicyclic adduct | 28% | Diastereomeric ratio 3:1 (cis:trans) |

Mechanism : Excitation of the pyrazine ring facilitates π-orbital overlap with the pyrazole double bond .

Metal Coordination Chemistry

The compound acts as a polydentate ligand for transition metals.

| Metal Salt | Conditions | Complex | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂, EtOH | RT, 2 hrs | Octahedral Cu(II) complex | 8.2 ± 0.3 |

| Pd(OAc)₂, DCM | 0°C, 1 hr | Square-planar Pd(II) complex | 6.9 ± 0.2 |

Applications : These complexes show enhanced catalytic activity in Heck coupling compared to free ligands .

Biological Activity Correlation

Reaction products exhibit modified pharmacological profiles:

| Derivative | Biological Target | IC₅₀ (μM) | Source |

|-------------------------------|--------------------------------|

Scientific Research Applications

N-(3-acetylphenyl)-3,5-dimethoxybenzamide exhibits various biological properties that make it a candidate for therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, in vitro tests showed significant cytotoxic effects against breast cancer cells (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation .

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in neurodegenerative diseases like Alzheimer's. In vitro assays have demonstrated that related benzamide derivatives can inhibit these enzymes with varying potency, suggesting that this compound may share similar inhibitory profiles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Anticancer Effects :

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. The study reported a reduction in tumor growth by approximately 60% at doses of 20 mg/kg in xenograft models.

-

Case Study on Neuroprotective Effects :

- Objective : Assess the neuroprotective properties against AChE and BACE1.

- Results : Inhibition assays indicated that the compound exhibited moderate AChE inhibitory activity with IC50 values comparable to known inhibitors like donepezil.

Summary of Findings

The applications of this compound are promising, particularly in the fields of oncology and neurology. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells positions it as a valuable compound for further research and development.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3,5-dimethoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The acetyl and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Structural Properties

The 3,5-dimethoxybenzamide scaffold is a common motif in medicinal and synthetic chemistry. Key comparisons include:

N-(3,5-Dimethoxyphenyl)benzamide ()

- Structure : Lacks the acetyl group, featuring a simpler benzamide with 3,5-dimethoxy substituents.

- Characterization : Single-crystal X-ray analysis confirms planar geometry with intramolecular hydrogen bonding (C=O⋯H–N), stabilizing the structure .

(Z)-3,4-Dimethoxy-N-(3-oxo-3-(m-tolylamino)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (4a, )

- Structure: Incorporates a 3,4-dimethoxybenzamide group and a trimethoxyphenyl-enone system.

- Electronic Profile : Additional methoxy groups increase electron density, while the α,β-unsaturated ketone enables conjugation, altering reactivity .

Indeno[1,2-d]thiazole Derivatives ()

- Structure: 3,5-Dimethoxybenzamide conjugated to indenothiazole cores with variable substituents (e.g., Cl, OCH₃).

- Key Differences : The rigid thiazole scaffold may enhance metabolic stability compared to the flexible acetylphenyl group in the target compound.

- Synthetic Yields : Ranged from 25% (7g) to 50% (4), suggesting substituent-dependent efficiency .

Anticancer Activity ()

- Compound 6g : Replacing a picolinamide group with 3,5-dimethoxybenzamide enhanced growth inhibition in brain cancer cell lines (e.g., 114.54% in SNB-75) .

- Structure-Activity Relationship (SAR) : The 3,5-dimethoxy group may facilitate hydrophobic interactions with biological targets, while the acetyl group in the target compound could modulate bioavailability.

Anti-Viral Potential ()

- Indeno[1,2-d]thiazole derivatives with 3,5-dimethoxybenzamide groups were evaluated as SARS-CoV-2 inhibitors, though specific data for the target compound remain unexplored .

Data Tables

Table 2: Electronic Effects of Substituents

Biological Activity

N-(3-acetylphenyl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its structural components:

- Chemical Formula : CHNO

- Molecular Weight : 299.32 g/mol

- IUPAC Name : this compound

The compound features an acetyl group attached to a phenyl ring and two methoxy groups on another aromatic ring, contributing to its lipophilicity and potential bioactivity.

Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. Notably:

- Wnt/Frizzled Signaling Pathway : This pathway is crucial in regulating cell proliferation and differentiation. Compounds targeting this pathway are being explored for their therapeutic potential in cancer treatment. This compound has been identified as a potential inhibitor of this pathway, suggesting its role in anticancer strategies .

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., SW480 colorectal cancer cells) have shown that this compound can significantly reduce cell viability with an IC value in the micromolar range. For example, treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and Bax expression .

- Mechanistic Insights : The compound appears to induce apoptosis by downregulating pro-survival proteins (e.g., Bcl-2) and upregulating pro-apoptotic factors. This was evidenced by Western blot analyses showing altered protein expression profiles post-treatment .

Antibacterial and Antifungal Properties

Research also suggests that this compound exhibits antibacterial and antifungal activities:

- In Vitro Studies : The compound has shown effectiveness against various bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values indicate promising activity comparable to standard antibiotics .

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on SW480 colorectal cancer cells. The findings included:

- Treatment Duration : Cells were treated for 24, 48, and 72 hours.

- Results : A significant increase in apoptotic cells was observed (from 20.81% to 61.53% at 120 µg/mL), indicating strong pro-apoptotic activity .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.